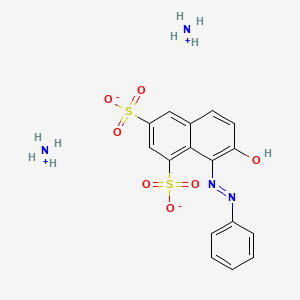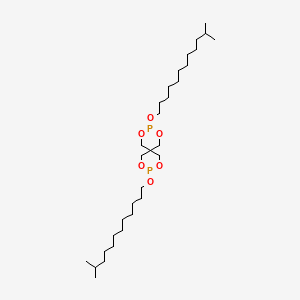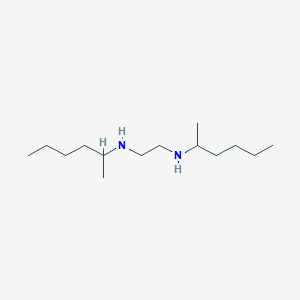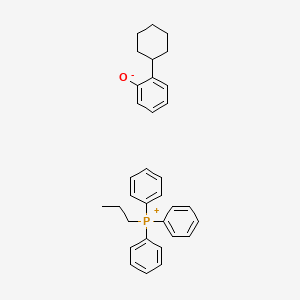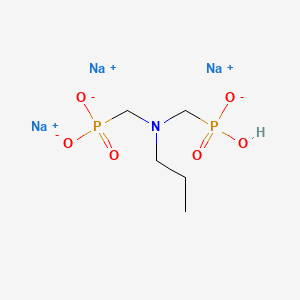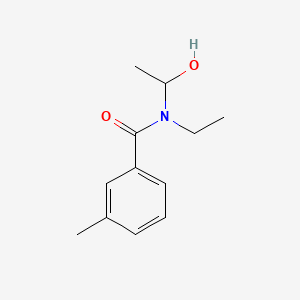
N-Ethyl-N-(1-hydroxyethyl)-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N-(1-hydroxyethyl)-3-methylbenzamide: is an organic compound with the molecular formula C12H17NO2 It is a derivative of benzamide, featuring an ethyl group, a hydroxyethyl group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-Ethyl-N-(1-hydroxyethyl)-3-methylbenzamide typically begins with 3-methylbenzoic acid, ethylamine, and ethylene oxide.
Reaction Steps:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Ethyl-N-(1-hydroxyethyl)-3-methylbenzamide can undergo oxidation reactions, particularly at the hydroxyethyl group, forming corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines or alcohols, depending on the reducing agent used.
Substitution: The benzene ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions typically require catalysts like sulfuric acid or iron(III) chloride.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Secondary amines or alcohols.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Ethyl-N-(1-hydroxyethyl)-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the benzamide moiety can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- N-Ethyl-N-(1-hydroxyethyl)aniline
- N-Ethyl-N-(1-hydroxyethyl)ethylenediamine
- N-Ethyl-N-(1-hydroxyethyl)phthalimide
Uniqueness:
- N-Ethyl-N-(1-hydroxyethyl)-3-methylbenzamide is unique due to the presence of the 3-methyl group on the benzene ring, which can influence its chemical reactivity and biological activity.
- The combination of the ethyl, hydroxyethyl, and methyl groups provides a distinct steric and electronic environment, affecting its interactions with molecular targets.
Properties
CAS No. |
72236-20-5 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-ethyl-N-(1-hydroxyethyl)-3-methylbenzamide |
InChI |
InChI=1S/C12H17NO2/c1-4-13(10(3)14)12(15)11-7-5-6-9(2)8-11/h5-8,10,14H,4H2,1-3H3 |
InChI Key |
SUQIPLOWXQNBJN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(C)O)C(=O)C1=CC=CC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



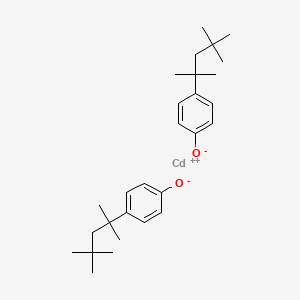
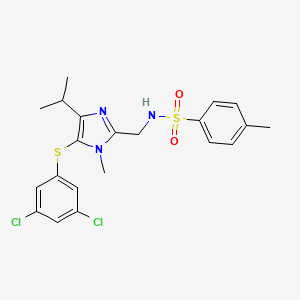
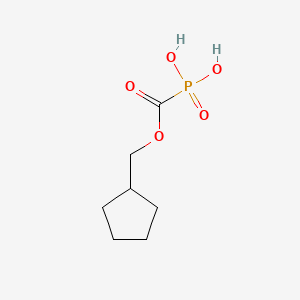
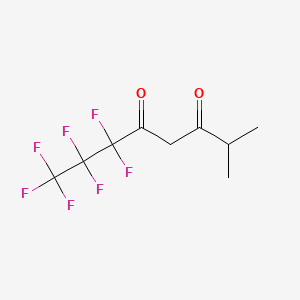
![2,2'[[4-[[3-Cyano-5-(phenylazo)-2-thienyl]azo]phenyl]imino]diethyl diacetate](/img/structure/B12675747.png)
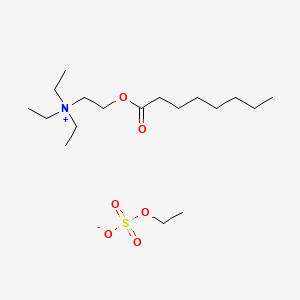
![(Z)-4-[3-bromo-1-(4-bromophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl](/img/structure/B12675753.png)
